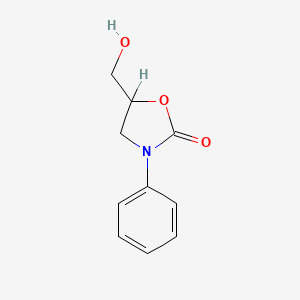

5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXUEJAEOKJMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951819 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-21-1 | |

| Record name | 2-Oxazolidinone, 5-hydroxymethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis Using Aniline Derivatives and Epichlorohydrin under CO₂ Atmosphere

A notable and efficient method involves a one-pot synthesis using 3-substituted anilines and epichlorohydrin as starting materials, followed by cyclization under a carbon dioxide atmosphere to form the oxazolidinone ring.

Reaction Scheme:

3-R₂-4-R₁-aniline + epichlorohydrin → 1-chloro-3-(3-R₂-4-R₁-phenylamino)-2-propanol intermediate → cyclization with CO₂ and base → N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.-

- Cyclization temperature: 20–100°C

- Molar ratio of aniline to base: 1:1–20

- Bases: Organic bases such as triethylamine, tetramethylguanidine, 1,8-diazabicycloundec-7-ene, pyridine, piperidine, quinoline, 4-dimethylaminopyridine, morpholine derivatives; inorganic bases such as sodium carbonate, potassium carbonate, trisodium phosphate, tripotassium phosphate.

- CO₂ atmosphere is critical for cyclization, improving yield and preventing racemization without requiring catalysts.

-

- One-pot reaction reduces steps and simplifies purification.

- Avoids racemization common in other cyclization methods.

- Improved yield of chiral products and reduced production costs.

Example:

Using 3-fluoro-4-morpholinaniline and (S)-epichlorohydrin yields (5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone efficiently.

| Parameter | Range / Options |

|---|---|

| Temperature | 20–100°C |

| Base type | Organic amines (e.g., triethylamine), inorganic carbonates/phosphates |

| Molar ratio (aniline:base) | 1:1 to 1:20 |

| Solvent | Organic solvents (not explicitly specified) |

| Reaction type | One-pot, CO₂ atmosphere cyclization |

This method is described in detail in patent WO2021031533A1, highlighting its industrial applicability and scalability.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazolidinones, including 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one analogues, by enhancing reaction rates and yields.

General Approach:

Benzylamine or phenyl-substituted amines react with epichlorohydrin and carbonate salts in the presence of bases under microwave irradiation.-

- Time: Reduced from >12 hours (conventional reflux) to 30 minutes (closed vessel microwave) or 1 hour (open vessel microwave).

- Temperature and power optimized for each substrate and solvent system.

- Solvents and bases varied to optimize yield.

-

- Microwave-assisted synthesis gave yields of approximately 69.6% (open vessel) to 77.0% (closed vessel), significantly higher than conventional methods.

-

- Drastic reduction in reaction time.

- Improved energy efficiency and potentially greener synthesis.

- Simplified workup and purification.

Additional Notes:

Microwave-assisted methods have also been extended to synthesize various substituted oxazolidinones and related heterocycles with good stereochemical control and regioselectivity.

| Parameter | Conventional Reflux | Microwave Open Vessel | Microwave Closed Vessel |

|---|---|---|---|

| Reaction Time | >12 hours | 1 hour | 30 minutes |

| Yield (%) | ~50-60 (typical) | 69.6 | 77.0 |

| Energy Efficiency | Low | High | Very High |

Use of Chiral Synthons for Efficient Oxazolidinone Ring Construction

An alternative strategy involves the use of chiral chloroformate derivatives, such as (S)-1-azido-3-chloropropan-2-yl chloroformate or (S)-phthalimido-3-chloropropan-2-yl chloroformate, as key intermediates for constructing the oxazolidinone ring.

-

- Avoids harsh reagents like n-butyllithium, LDA, or cryogenic conditions.

- Utilizes a one-pot two-step sequence via carbamate intermediates.

- Enables efficient synthesis of 3-aryl-5-(substituted methyl)-2-oxazolidinones, including analogues of Linezolid.

-

- Improved atom economy and process efficiency.

- Facilitates access to diverse 2-oxazolidinone derivatives.

- Potential for high stereochemical purity.

Example:

Synthesis of (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one as an intermediate in Linezolid synthesis.

| Step | Description |

|---|---|

| Starting materials | Chiral chloroformates (3a or 3b) |

| Reaction sequence | One-pot two-step via carbamate intermediate |

| Conditions | Mild, no cryogenics or strong bases |

| Outcome | Efficient oxazolidinone ring formation |

This approach was reported in Arkivoc and demonstrates a practical route for preparing chiral oxazolidinones with potential pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| One-pot CO₂ cyclization | 3-substituted aniline, epichlorohydrin, base, CO₂ | One-pot | 20–100°C, CO₂ atmosphere | High (not specified) | Avoids racemization, catalyst-free, cost-effective |

| Microwave-assisted synthesis | Benzylamine, epichlorohydrin, carbonate salts, base | One-pot, microwave | 30 min–1 h, optimized power/temp | 69.6–77.0 | Rapid, energy-efficient, improved yield |

| Chiral synthon route | (S)-1-azido-3-chloropropan-2-yl chloroformate | One-pot two-step | Mild, no cryogenics | Efficient | High atom economy, mild conditions, chiral control |

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to yield alcohol derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Products include 5-formyl-3-phenyl-1,3-oxazolidin-2-one and 5-carboxy-3-phenyl-1,3-oxazolidin-2-one.

Reduction: Products include 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-ol.

Substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one lies in its use as an antimicrobial agent. Research indicates that derivatives of this compound exhibit strong activity against a range of bacteria, including multi-drug resistant strains.

Chimeric Antibiotics

Recent studies have highlighted the development of chimeric antibiotics that combine oxazolidinone derivatives with quinolone or naphthyridinone structures. These compounds have been shown to be effective against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this oxazolidinone have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as an antimicrobial agent. Studies have investigated how modifications to the oxazolidinone core influence antibacterial activity.

Key Findings from SAR Studies

- Activity Against Anaerobic Bacteria : Conjugates formed between nitroimidazole and oxazolidinone have shown increased potency against anaerobic bacteria compared to their individual components. This suggests that structural modifications can enhance the compound's effectiveness .

- Broad-Spectrum Activity : Some analogues of this compound have exhibited broad-spectrum activity against E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, indicating potential for treating infections caused by these pathogens .

Therapeutic Potential

The therapeutic applications of this compound extend beyond just antibacterial properties.

Potential Uses in Medicine

- Infection Treatment : The compound has been proposed for use in treating various bacterial infections, including pneumonia and skin infections caused by resistant organisms .

- Protozoal Infections : There is also evidence supporting its efficacy against protozoal infections caused by pathogens such as Plasmodium spp., which are responsible for malaria .

Case Studies and Experimental Data

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

- Tedizolid (3-Fluoro-4-substituted phenyl): A second-generation oxazolidinone antibiotic with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The 3-fluoro-4-pyridinyl substitution improves bacterial membrane penetration and resistance profile compared to simpler phenyl derivatives .

- Toloxatone (3-(3-Methylphenyl)): A reversible MAO-A inhibitor used for depression. The 3-methylphenyl group balances lipophilicity and steric bulk, optimizing brain penetration and enzyme interaction .

- (S)-3-Isopropyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one : Exhibits MAO inhibition with stereochemical dependency; the (S)-enantiomer shows higher potency than the (R)-form, highlighting the role of chirality in activity .

Substituent Variations at Position 5

- 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one and 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one : Halogenation at position 5 increases electrophilicity, making these compounds reactive intermediates in synthesis. However, reduced solubility and higher toxicity limit therapeutic use .

- 5-[(4S,5S)-5-(4-Fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile: A Δ-5 desaturase (D5D) inhibitor with a cyanophenyl group at position 4. This modification enhances metabolic stability and oral bioavailability, enabling in vivo efficacy in atherosclerosis models .

Physicochemical and Pharmacokinetic Properties

Functional Implications of Structural Differences

Antibacterial vs. Neurological Activity :

- Tedizolid’s fluorophenyl and pyridinyl groups enhance Gram-positive bacterial targeting , while Toloxatone’s methylphenyl group optimizes MAO-A binding in the brain .

- The hydroxymethyl group in both compounds facilitates hydrogen bonding with bacterial ribosomes or MAO active sites.

Impact of Halogenation :

- Bromomethyl or chloromethyl substitutions at position 5 increase electrophilicity but reduce biocompatibility, limiting therapeutic applications .

Stereochemical Influence: The (S)-enantiomer of 3-isopropyl-5-(hydroxymethyl) oxazolidinone shows 10-fold higher MAO inhibition than the (R)-form, emphasizing the importance of chirality .

Biological Activity

5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone core, which is significant in medicinal chemistry due to its role in antibiotic development. The hydroxymethyl group and the phenyl substituent contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with macromolecules, influencing their structure and function.

- π-π Interactions : The phenyl group allows for π-π stacking interactions, which can modulate the compound's activity against various targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacteria, including multi-drug resistant strains.

Case Studies and Research Findings

-

Antibacterial Evaluation :

- A study demonstrated that derivatives of oxazolidinones, including this compound, showed enhanced activity against Gram-positive and Gram-negative bacteria. The compounds were found to be more potent than existing antibiotics like linezolid .

- In vitro tests revealed Minimum Inhibitory Concentrations (MICs) as low as 0.06 to 1 μg/mL against anaerobic bacteria .

- Synergistic Effects :

Anticancer Potential

Emerging research also suggests that this compound may have anticancer properties.

Mechanisms in Cancer Treatment

The mechanism by which this compound may exert anticancer effects involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cellular signaling pathways.

Comparative Activity Table

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.06 - 1 | |

| Linezolid | Antibacterial | >4 | |

| Nitroimidazole-Oxazolidinone Conjugate | Antibacterial | <0.06 |

Future Directions

Further studies are warranted to explore:

- The full spectrum of biological activities.

- Detailed pharmacokinetic profiles.

- The potential for clinical applications in treating infections and cancer.

Q & A

What are the most reliable methods for determining the crystal structure of 5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELXL for refinement and SHELXS/SHELXD for structure solution, as these programs are optimized for small-molecule crystallography . For visualization, ORTEP-III with a graphical interface (ORTEP-3 for Windows) allows precise rendering of thermal ellipsoids and molecular geometry . Ensure data collection at low temperatures (e.g., 90–100 K) to minimize thermal motion artifacts, as demonstrated in similar oxazolidinone derivatives .

How can enantiomeric purity be assessed during the synthesis of this compound?

Level: Advanced

Answer:

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended for separating enantiomers. For absolute configuration confirmation, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-calculated spectra. Alternatively, synthesize a brominated derivative (e.g., (5R)-5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one) and analyze via X-ray crystallography to assign stereochemistry .

What synthetic strategies are effective for introducing the hydroxymethyl group at the C5 position of the oxazolidinone ring?

Level: Basic

Answer:

A two-step approach is common:

Ring-opening of epoxides: React glycidol derivatives with phenyl isocyanate to form the oxazolidinone backbone.

Hydroxymethylation: Use NaBH₄ or LiAlH₄ to reduce ester or nitrile groups at C3. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, as seen in Tedizolid synthesis . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How do conflicting NMR data arise in characterizing this compound derivatives, and how can they be resolved?

Level: Advanced

Answer:

Signal overlap in crowded regions (e.g., δ 3.5–4.5 ppm for hydroxymethyl protons) often causes ambiguity. Use 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm connectivity. For diastereomers, compare NOESY/ROESY correlations with computational models (e.g., Gaussian NMR shielding calculations). If crystallography is unavailable, derivatize the hydroxymethyl group (e.g., acetylation) to simplify spectra .

What computational methods are suitable for predicting the biological activity of this compound analogs?

Level: Advanced

Answer:

Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding to targets like MAO-A (as seen in Tedizolid) . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination). QSAR models using descriptors like LogP, polar surface area, and H-bond donors can prioritize analogs for synthesis .

How can regioselectivity challenges in phenyl group substitution at N3 be addressed?

Level: Advanced

Answer:

Electron-deficient aryl halides (e.g., 4-bromo-3-fluorophenyl) favor nucleophilic aromatic substitution at N3. Use Pd-catalyzed Buchwald-Hartwig coupling for electron-rich substrates. Monitor reaction progress with LC-MS to detect intermediates. For sterically hindered systems, microwave-assisted synthesis (120°C, 30 min) improves yields .

What are the key stability concerns for this compound under storage conditions?

Level: Basic

Answer:

The hydroxymethyl group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. For long-term stability, lyophilize and store as a solid. Monitor degradation via HPLC-UV (C18 column, 220 nm) for oxidation byproducts (e.g., carboxylic acid derivatives) .

How do structural modifications at C5 influence the pharmacokinetic profile of oxazolidinone derivatives?

Level: Advanced

Answer:

Hydroxymethyl groups enhance solubility but reduce metabolic stability. Fluorinated analogs (e.g., Tedizolid) improve bioavailability by resisting CYP450 oxidation. Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life. LogD7.4 values <2 correlate with improved CNS penetration .

What analytical techniques are critical for purity assessment during scale-up?

Level: Basic

Answer:

- HPLC-MS : Detect impurities at 0.1% levels using a C18 column (acetonitrile/water + 0.1% formic acid).

- Elemental Analysis : Confirm stoichiometry (C, H, N) with ≤0.4% deviation.

- Karl Fischer Titration : Quantify water content (<1% w/w) to prevent hydrolysis .

How can divergent synthesis pathways lead to contradictory biological activity data in oxazolidinone analogs?

Level: Advanced

Answer:

Minor stereochemical or regiochemical variations (e.g., C5 R vs. S configuration) drastically alter target binding. For example, (5R)-Tedizolid exhibits potent MAO-A inhibition, while the S enantiomer is inactive . Always confirm stereochemistry via X-ray or vibrational CD. Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.